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Introduction

The increasing consumer demand for natural and clean-label food products has driven
research into plant-based preservatives as alternatives to synthetic additives. Azarole
(Crataegus azarolus), a species of hawthorn native to the Mediterranean region, has emerged
as a promising source of natural antioxidants and antimicrobial agents. The fruit, leaves, and
flowers of the Azarole plant are rich in bioactive phenolic compounds, including flavonoids,
proanthocyanidins, and phenolic acids. These compounds have demonstrated significant
potential in mitigating oxidative degradation and microbial spoilage in food systems.

These application notes provide a comprehensive overview of the use of Azarole extracts as a
natural food preservative, detailing their antioxidant and antimicrobial efficacy. The document
includes summaries of quantitative data, detailed experimental protocols for the evaluation of
Azarole extracts, and diagrams of the proposed mechanisms of action.

Bioactive Composition and Preservative Efficacy

Azarole extracts contain a variety of phenolic compounds that contribute to their preservative
effects. The primary bioactive components identified in Azarole include hyperoside,
isoquercitrin, epicatechin, procyanidin B2, and chlorogenic acid. The concentration of these
compounds can vary depending on the part of the plant used (fruit, leaves, or flowers), the
cultivar (e.g., yellow or red Azarole), and the extraction method.
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Antioxidant Properties

The phenolic compounds in Azarole extracts act as potent antioxidants through various
mechanisms, including free radical scavenging and metal chelation. This antioxidant activity is
crucial for preventing lipid oxidation in fatty foods, which can lead to rancidity, off-flavors, and
the degradation of nutritional quality.

Antimicrobial Properties

Azarole extracts have been shown to exhibit broad-spectrum antimicrobial activity against a
range of foodborne pathogens and spoilage microorganisms. This makes them valuable for
extending the shelf-life of perishable foods by inhibiting the growth of bacteria and fungi.

Quantitative Data Summary

The following tables summarize the quantitative data on the phenolic content, antioxidant
activity, and antimicrobial efficacy of Azarole extracts from various studies.

Table 1: Phenolic and Flavonoid Content of Azarole Extracts
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] Total
Total Phenolic .
Flavonoid
Plant Part Extract Type Content (mg Reference
Content (mg
GAEI/g DW)
QEI/g DW)
Yellow Azarole Aqueous- 152.38 (mg/100g 1
Leaves acetone FW)
Yellow Azarole Aqueous- 142.46 (mg/100g ]
Fruit Peel acetone FW)
Yellow Azarole Aqueous- 26.31 (mg/100g 1
Fruit Pulp acetone FW)
1638.7 £ 89.9
Floral Buds
Ethyl acetate (mg GAE/100g -
(Yellow Azarole)
DW)
1415.5 + 23.8
Floral Buds (Red
Ethyl acetate (mg GAE/100g -
Azarole)
DW)
Hawthorn Fruits Methanolic 21.19-69.12 2.44-6.08 [2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight; FW: Fresh Weight.

Table 2: Antioxidant Activity of Azarole Extracts

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.tandfonline.com/doi/pdf/10.1080/10942912.2011.586080
https://www.tandfonline.com/doi/pdf/10.1080/10942912.2011.586080
https://www.tandfonline.com/doi/pdf/10.1080/10942912.2011.586080
https://www.researchgate.net/publication/340330994_Physicochemical_Characterization_Antioxidant_Activity_and_Phenolic_Compounds_of_Hawthorn_Crataegus_spp_Fruits_Species_for_Potential_Use_in_Food_Applications
https://www.benchchem.com/product/b1206400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Antioxidant
Plant Part Assay . Reference
Capacity
2.026 mmol TEAC/g
Yellow Azarole Leaves DPPH [1]
FW
Yellow Azarole Fruit 1.607 mmol TEAC/g
DPPH [1]
Peel FW
Yellow Azarole Fruit 0.883 mmol TEAC/g
DPPH [1]
Pulp FW
) 0.32-1.84 mmol
Hawthorn Fruits FRAP [3]
Fe++/g DW
Floral Buds (Yellow 2431.8 £ 32.7 yumol
DPPH
Azarole) Trolox/100g DW
Floral Buds (Red 2267.7 £ 22.7 umol
DPPH

Azarole)

Trolox/100g DW

TEAC: Trolox Equivalent Antioxidant Capacity; FRAP: Ferric Reducing Antioxidant Power.

Table 3: Antimicrobial Activity of Azarole Extracts (Minimum Inhibitory Concentration - MIC)

Target
Extract Source ) ) MIC (pg/mL) Reference
Microorganism
Staphylococcus
Yellow Azarole Leaves 42.32-63.49 [1]
aureus
Yellow Azarole Leaves  Streptococcus faecalis 42.32—63.49 [1]
Yellow Azarole Fruit Staphylococcus
59.35-118.71 [1]
Peel aureus
Yellow Azarole Fruit )
Streptococcus faecalis  59.35-118.71 [1]
Peel
Experimental Protocols
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This section provides detailed methodologies for key experiments to evaluate the preservative
potential of Azarole extracts.

Protocol for Preparation of Azarole Extract

o Sample Preparation: Collect fresh Azarole leaves, fruits, or flowers. Wash thoroughly and
dry at 40-50°C in a ventilated oven until constant weight. Grind the dried plant material into a
fine powder.

e Solvent Extraction:

o Macerate 10 g of the powdered plant material in 100 mL of 80% methanol (or ethanol) in a
conical flask.

o Shake the flask on an orbital shaker at 150 rpm for 24 hours at room temperature.
o Filter the mixture through Whatman No. 1 filter paper.

o Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to
obtain the crude extract.

o Store the extract at -20°C until further use.

Protocol for Determination of Total Phenolic Content
(Folin-Ciocalteu Assay)

e Reagents:
o Folin-Ciocalteu reagent (2 N).
o Gallic acid standard solutions (0-500 mg/L).
o Sodium carbonate solution (20% w/v).

» Procedure:

o Pipette 20 pL of the Azarole extract (dissolved in methanol, 1 mg/mL) into a test tube.
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o Add 1.58 mL of distilled water.

o Add 100 pL of Folin-Ciocalteu reagent and mix thoroughly.

o After 30 seconds to 8 minutes, add 300 pL of the sodium carbonate solution and mix.
o Incubate the mixture at 20°C for 2 hours.

o Measure the absorbance at 765 nm using a spectrophotometer.

o Prepare a standard curve using gallic acid.

o Express the total phenolic content as mg of gallic acid equivalents per gram of extract (mg
GAE/Q).[4]

Protocol for Determination of Total Flavonoid Content
(Aluminum Chloride Colorimetric Assay)

e Reagents:
o Aluminum chloride (AICI3) solution (10%).
o Potassium acetate (1 M).
o Quercetin standard solutions.

e Procedure:

o

Mix 0.5 mL of the Azarole extract with 1.5 mL of methanol, 0.1 mL of 10% AICIs, 0.1 mL of
1 M potassium acetate, and 2.8 mL of distilled water.

o

Incubate the mixture at room temperature for 30 minutes.

Measure the absorbance at 415 nm.

o

[¢]

Prepare a standard curve using quercetin.
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o Express the total flavonoid content as mg of quercetin equivalents per gram of extract (mg
QE/9).[5]

Protocol for DPPH Radical Scavenging Assay

e Reagents:
o DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
o Ascorbic acid or Trolox as a positive control.
e Procedure:
o Add 1 mL of the Azarole extract at different concentrations to 2 mL of the DPPH solution.
o Shake vigorously and incubate in the dark for 30 minutes at room temperature.
o Measure the absorbance at 517 nm.

o The percentage of DPPH radical scavenging activity is calculated using the formula: %
Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance
of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH
solution with the extract.[1][6]

Protocol for Ferric Reducing Antioxidant Power (FRAP)
Assay

e Reagents:

o FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-
triazine) in 40 mM HCI, and 20 mM FeCls-6H20 in a 10:1:1 ratio.

e Procedure:
o Warm the FRAP reagent to 37°C.

o Add 150 pL of the FRAP reagent to a test tube.
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[e]

Add 20 pL of the Azarole extract and mix.

Incubate at 37°C for 4 minutes.

o

Measure the absorbance at 593 nm.

[¢]

[¢]

Prepare a standard curve using FeSOa-7H20.

[e]

Express the results as mmol of Fe(ll) equivalents per gram of extract.[7][8]

Protocol for ABTS Radical Cation Decolorization Assay

e Reagents:

o ABTS solution (7 mM).

o Potassium persulfate solution (2.45 mM).
e Procedure:

o Prepare the ABTS radical cation (ABTSe+) by mixing equal volumes of ABTS and
potassium persulfate solutions and allowing the mixture to stand in the dark at room
temperature for 12-16 hours.

o Dilute the ABTSe+ solution with ethanol to an absorbance of 0.70 + 0.02 at 734 nm.
o Add 10 pL of the Azarole extract to 1 mL of the diluted ABTSe+ solution.
o Measure the absorbance after 6 minutes.

o The percentage of inhibition is calculated as in the DPPH assay.[9][10]

Protocol for Agar Disc Diffusion Assay

o Materials:
o Mueller-Hinton Agar (MHA) plates.

o Sterile filter paper discs (6 mm).
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o Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli).

e Procedure:

[e]

Prepare a bacterial inoculum adjusted to 0.5 McFarland standard.

(¢]

Spread the inoculum evenly over the surface of an MHA plate.

[¢]

Impregnate sterile filter paper discs with a known concentration of the Azarole extract.

o

Place the discs on the inoculated agar surface.

[e]

Incubate the plates at 37°C for 18-24 hours.

o

Measure the diameter of the zone of inhibition around each disc.[11][12]

Protocol for Broth Microdilution Assay (MIC and MBC)

e Materials:
o 96-well microtiter plates.
o Mueller-Hinton Broth (MHB).
o Bacterial cultures.

e Procedure for MIC:

Perform serial two-fold dilutions of the Azarole extract in MHB in the wells of a microtiter

[¢]

plate.

Add a standardized bacterial inoculum to each well.

[¢]

Incubate at 37°C for 18-24 hours.

[¢]

[e]

The MIC is the lowest concentration of the extract that completely inhibits visible bacterial
growth.[13]

e Procedure for MBC:
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o Subculture 10 pL from the wells showing no visible growth onto MHA plates.
o Incubate the plates at 37°C for 24 hours.

o The MBC is the lowest concentration of the extract that results in a =99.9% reduction in
the initial bacterial count.

Protocol for Thiobarbituric Acid Reactive Substances
(TBARS) Assay for Lipid Oxidation in Meat

» Reagents:
o Trichloroacetic acid (TCA) solution.
o Thiobarbituric acid (TBA) solution.

e Procedure:

[¢]

Homogenize 5 g of a meat sample (treated with or without Azarole extract) with TCA
solution.

o Centrifuge the homogenate and collect the supernatant.
o Mix the supernatant with TBA solution and heat in a boiling water bath for 15 minutes.
o Cool the mixture and measure the absorbance at 532 nm.

o Calculate the TBARS value as mg of malondialdehyde (MDA) per kg of meat using a
standard curve of MDA.

Mechanisms of Action: Signaling Pathways and
Logical Relationships

The preservative effects of Azarole extracts are attributed to the synergistic action of their
constituent phenolic compounds.

Antioxidant Mechanism of Hyperoside
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Hyperoside, a major flavonoid in Azarole, exerts its antioxidant effects by activating the Nrf2
signaling pathway, which upregulates the expression of antioxidant enzymes.
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Caption: Antioxidant signaling pathway of hyperoside from Azarole extract.

General Antimicrobial Mechanisms of Phenolic
Compounds

Phenolic compounds found in Azarole extracts, such as chlorogenic acid and procyanidins,
inhibit microbial growth through multiple mechanisms that disrupt cellular integrity and function.

Azarole Extract Phenolics
(e.g., Chlorogenic Acid, Procyanidins)
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Caption: General antimicrobial mechanisms of phenolic compounds in Azarole extracts.

Application in Food Systems
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Based on their demonstrated antioxidant and antimicrobial properties, Azarole extracts can be
applied to a variety of food products to enhance their shelf-life and safety.

e Meat and Poultry Products: The addition of Azarole extract to fresh, cooked, and processed
meats can inhibit lipid oxidation, thereby reducing the development of rancidity and
preserving color and flavor. It can also control the growth of spoilage and pathogenic
bacteria.

o Fish and Seafood: Azarole extracts can be used as a glaze or incorporated into packaging
to extend the shelf-life of fresh and frozen fish by preventing oxidative deterioration and
microbial growth.

» Dairy Products: In products like cheese and yogurt, Azarole extracts can act as a natural
antimicrobial agent to prevent the growth of undesirable microorganisms.

o Bakery Products: The antioxidant properties of Azarole extracts can be beneficial in baked
goods with high-fat content to prevent oxidative spoilage.

o Beverages: Azarole extracts can be added to juices and other beverages as a natural
source of antioxidants and to inhibit microbial growth.

Recommended Usage Levels: The optimal concentration of Azarole extract will depend on the
specific food matrix, processing conditions, and desired shelf-life. Preliminary studies suggest
that concentrations ranging from 0.1% to 1.0% (w/w or w/v) may be effective. It is
recommended to conduct pilot studies to determine the ideal dosage for each specific
application.

Conclusion

Azarole extracts represent a valuable source of natural compounds with significant antioxidant
and antimicrobial properties. Their potential application as a food preservative aligns with
current consumer trends towards natural and clean-label products. The data and protocols
provided in these notes offer a foundation for researchers and food industry professionals to
explore and optimize the use of Azarole extracts for enhancing food quality, safety, and shelf-
life. Further research is warranted to fully elucidate the efficacy of Azarole extracts in various
food systems and to establish standardized commercial preparations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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